N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isonicotinamide
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Overview
Description
N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isonicotinamide is a chemical compound that features a boronic ester group attached to an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isonicotinamide typically involves the reaction of isonicotinamide with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester in the presence of a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with different functional groups attached to the boron atom.
Scientific Research Applications
N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isonicotinamide has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isonicotinamide exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis. The isonicotinamide moiety can interact with biological targets, potentially influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isonicotinamide is unique due to the presence of both a boronic ester group and an isonicotinamide moiety. This combination allows for versatile reactivity and a wide range of applications in different fields. The boronic ester group provides a handle for various chemical transformations, while the isonicotinamide moiety offers potential interactions with biological targets.
Properties
Molecular Formula |
C13H19BN2O3 |
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Molecular Weight |
262.11 g/mol |
IUPAC Name |
N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-16-11(17)10-5-7-15-8-6-10/h5-8H,9H2,1-4H3,(H,16,17) |
InChI Key |
XVSDJDJAFHQODC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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